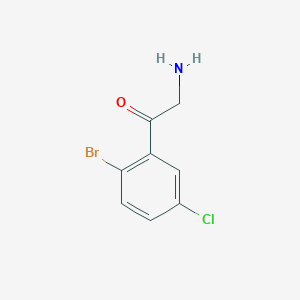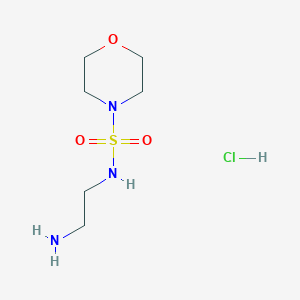
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride: is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a morpholine ring substituted with an aminoethyl group and a sulfonamide group. This compound is often used in various chemical and biological applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride typically involves the reaction of ethanolamine with dichloromethane to form an intermediate, followed by the addition of benzyl chloroformate under alkaline conditions. This intermediate is then reacted with 4-tosyl chloride in dichloromethane to form another intermediate, which is further reacted with morpholine in acetonitrile. The final step involves catalytic hydrogenation in methanol to produce this compound .
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .
相似化合物的比较
- 4-(2-Aminoethyl)morpholine
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- 4-(2-Aminoethyl)benzenesulfonamide
Comparison: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .
属性
分子式 |
C6H16ClN3O3S |
|---|---|
分子量 |
245.73 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)morpholine-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O3S.ClH/c7-1-2-8-13(10,11)9-3-5-12-6-4-9;/h8H,1-7H2;1H |
InChI 键 |
FTEMZNROROFMCE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)NCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


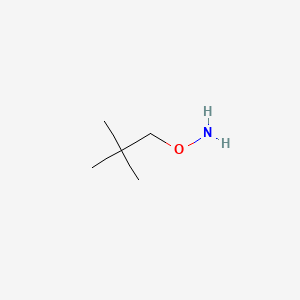

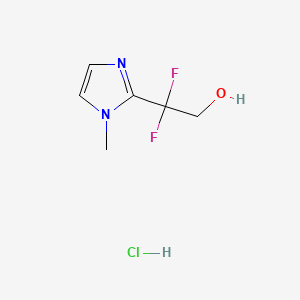

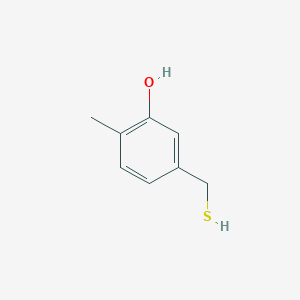
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)

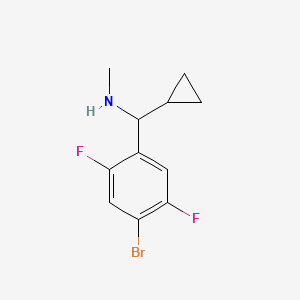
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)




